molecular formula C21H17N3OS B6426878 4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide CAS No. 2329440-67-5

4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide

Cat. No. B6426878
CAS RN: 2329440-67-5
M. Wt: 359.4 g/mol
InChI Key: CGLPYVBSMONROY-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of related compounds has been achieved through reduction and nucleophilic substitution reactions with 2-nitropyridine as a raw material . The synthesis method was optimized in the selection of temperature and the use of solvent .

Advantages and Limitations for Lab Experiments

4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide has several advantages for use in laboratory experiments. It is highly selective, making it ideal for use in studies of specific biological processes. Additionally, it is relatively stable, making it suitable for use in long-term experiments. Furthermore, it is relatively inexpensive, making it accessible to researchers with limited budgets.
However, there are also some limitations to the use of this compound in laboratory experiments. The compound is not widely available, making it difficult to obtain in large quantities. Additionally, the compound may be toxic in high concentrations, and its effects on human health are still unknown.

Future Directions

There are several potential future directions for the use of 4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide. The compound could be studied further to determine its potential use in drug development and drug delivery systems. Additionally, the compound could be used to study the effects of different environmental factors on biological processes. Furthermore, the compound could be used to study the effects of various compounds on the activity of various enzymes, proteins, and receptors. Finally, the compound could be used to study the effects of various compounds on gene expression and signal transduction pathways.

Synthesis Methods

The synthesis of 4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide involves a multi-step process. First, 2-bromo-6-methyl-3-thiophenecarboxylic acid is reacted with ethylenediamine in an aqueous solution to form 6-methyl-2-(ethylenediamino)thiophene-3-carboxamide. This intermediate is then reacted with 4-methylquinoline-6-carboxylic acid in the presence of a base catalyst to form the desired this compound.

Scientific Research Applications

4-methyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}quinoline-6-carboxamide has been found to be a highly selective compound that can be used in a variety of scientific research applications. It has been used in studies of enzyme kinetics and drug metabolism, as well as in the study of drug-target interactions. It has been used in studies of protein-protein interactions and in the study of protein-ligand binding. Additionally, it has been used in studies of gene expression, in the study of enzyme regulation, and in the study of signal transduction pathways.

properties

IUPAC Name

4-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-14-8-10-22-18-7-6-15(12-17(14)18)21(25)24-13-16-4-2-9-23-20(16)19-5-3-11-26-19/h2-12H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLPYVBSMONROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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